(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2
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Overview
Description
(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple chiral centers and functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route includes:
Formation of the AHPC core: This step involves the synthesis of the AHPC (aryl hydrocarbon receptor protein complex) core through a series of organic reactions, including condensation and cyclization reactions.
Introduction of the Me-CO-CH2 group: This step involves the addition of a methyl ketone group to the AHPC core through a Friedel-Crafts acylation reaction.
Attachment of the PEG3-NH2 group: The final step involves the attachment of a polyethylene glycol (PEG) chain with an amine group to the AHPC-Me-CO-CH2 intermediate through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired stereochemistry and functional groups.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ketone group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving the aryl hydrocarbon receptor.
Medicine: Explored for its potential therapeutic applications, including drug delivery and targeted therapy due to its PEGylated structure.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 involves its interaction with specific molecular targets and pathways. The compound is known to bind to the aryl hydrocarbon receptor, modulating its activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, making it a valuable tool for studying biological processes and developing therapeutic agents.
Comparison with Similar Compounds
(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 can be compared with other similar compounds, such as:
(R,S,R)-AHPC-Me-CO-CH2-PEG3-NH2: Differing in stereochemistry, this compound may exhibit different biological activities and chemical reactivity.
AHPC-Me-CO-CH2-PEG2-NH2: With a shorter PEG chain, this compound may have different solubility and pharmacokinetic properties.
AHPC-Me-CO-CH2-PEG3-OH: Lacking the amine group, this compound may have different reactivity and applications.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H47N5O7S/c1-20(22-6-8-23(9-7-22)27-21(2)33-19-44-27)34-29(39)25-16-24(37)17-36(25)30(40)28(31(3,4)5)35-26(38)18-43-15-14-42-13-12-41-11-10-32/h6-9,19-20,24-25,28,37H,10-18,32H2,1-5H3,(H,34,39)(H,35,38)/t20-,24+,25-,28+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIIUIAOOHNPNB-MPLXTJOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H47N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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